molecular formula C27H17FN2O3 B11091530 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B11091530
M. Wt: 436.4 g/mol
InChI Key: QEBUKSQRNYDNDR-CAPFRKAQSA-N
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Description

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a fluorophenyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable cyano-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sulfuric acid . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

When compared to similar compounds, 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C27H17FN2O3

Molecular Weight

436.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H17FN2O3/c28-21-10-12-22(13-11-21)30-26(31)20(17-29)16-18-8-14-23(15-9-18)33-27(32)25-7-3-5-19-4-1-2-6-24(19)25/h1-16H,(H,30,31)/b20-16+

InChI Key

QEBUKSQRNYDNDR-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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